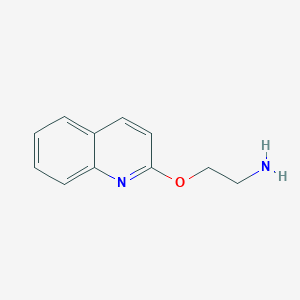
2-(2-Aminoethoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethoxy)quinoline is a heterocyclic compound that features a quinoline ring system with an aminoethoxy substituent at the 2-position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethoxy)quinoline typically involves the reaction of 2-chloroquinoline with 2-aminoethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the aminoethanol displaces the chlorine atom on the quinoline ring.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Aminoethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The aminoethoxy group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Nitrosoquinoline or nitroquinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Applications De Recherche Scientifique
2-(2-Aminoethoxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a fluorescent probe for detecting metal ions.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethoxy)quinoline involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it can intercalate into DNA, disrupting the replication process. As a fluorescent probe, it binds to metal ions, causing a change in fluorescence that can be detected and measured.
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, which lacks the aminoethoxy substituent.
2-Aminoquinoline: Similar structure but without the ethoxy group.
2-(2-Hydroxyethoxy)quinoline: Contains a hydroxy group instead of an amino group.
Uniqueness: 2-(2-Aminoethoxy)quinoline is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand, fluorescent probe, and potential pharmaceutical agent sets it apart from other quinoline derivatives.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-quinolin-2-yloxyethanamine |
InChI |
InChI=1S/C11H12N2O/c12-7-8-14-11-6-5-9-3-1-2-4-10(9)13-11/h1-6H,7-8,12H2 |
Clé InChI |
MATCAPBNCQAQRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


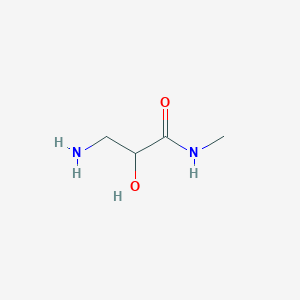
![7-(2-Methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15271526.png)
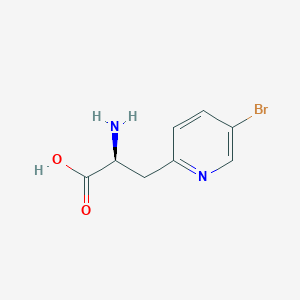
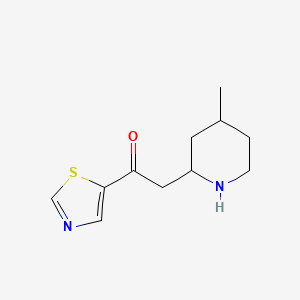
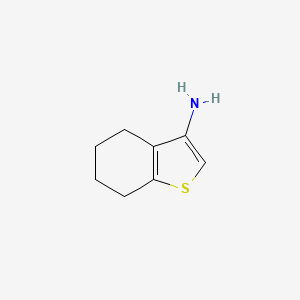
![2-[(5-Methylthiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B15271536.png)

![3-[(2-Methyloxolan-3-yl)amino]propan-1-ol](/img/structure/B15271547.png)
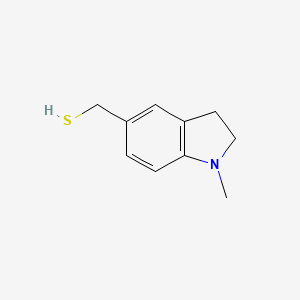
![(1R)-2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B15271552.png)
![2-Amino-[1,2,4]triazolo[1,5-A]pyridine-8-carbaldehyde](/img/structure/B15271555.png)
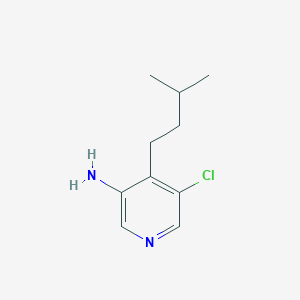
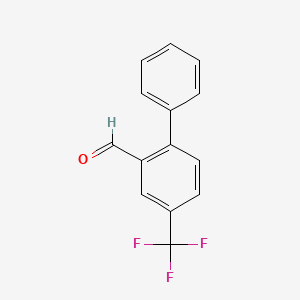
![3-{[(3,4-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B15271587.png)
